molecular formula C22H19N3O6 B12478441 ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate

ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate

Cat. No.: B12478441
M. Wt: 421.4 g/mol
InChI Key: GTFWGPMLPGPXPP-UHFFFAOYSA-N
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Description

Ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate is a complex organic compound that features both an indole and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate typically involves multiple steps. One common route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Nitration: The indole core is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Phthalimide Introduction: The phthalimide moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of the indole derivative with a phthalimide derivative in the presence of a base such as potassium carbonate.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative with ethanol in the presence of a dehydrating agent like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ester group, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with anti-inflammatory, anticancer, or antimicrobial properties.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various synthetic pathways.

    Materials Science: The compound’s structural properties may be exploited in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-(1,3-dioxoisoindolin-2-yl)propanoate: This compound lacks the nitro group and has different reactivity and applications.

    Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate:

The uniqueness of this compound lies in its combination of the indole and phthalimide moieties, along with the presence of a nitro group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N3O6

Molecular Weight

421.4 g/mol

IUPAC Name

ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate

InChI

InChI=1S/C22H19N3O6/c1-2-31-22(28)19-14(17-12-13(25(29)30)9-10-18(17)23-19)8-5-11-24-20(26)15-6-3-4-7-16(15)21(24)27/h3-4,6-7,9-10,12,23H,2,5,8,11H2,1H3

InChI Key

GTFWGPMLPGPXPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])CCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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